molecular formula C11H11F3O2S B14050088 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050088
M. Wt: 264.27 g/mol
InChI Key: IYYBBPALWBNFGC-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)phenol and trifluoromethoxybenzene.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol group and facilitate nucleophilic substitution reactions.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy and methylthio groups can undergo substitution reactions with nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The trifluoromethoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one and 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one share similar structural features but differ in the position of the trifluoromethoxy group.

    Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)3-8-4-9(16-11(12,13)14)6-10(5-8)17-2/h4-6H,3H2,1-2H3

InChI Key

IYYBBPALWBNFGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)OC(F)(F)F

Origin of Product

United States

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